Methyl 5-(2,4-dichlorophenyl)-4-(hydroxymethyl)-1,2-dimethyl-2-pyrrolidinecarboxylate Methyl 5-(2,4-dichlorophenyl)-4-(hydroxymethyl)-1,2-dimethyl-2-pyrrolidinecarboxylate
Brand Name: Vulcanchem
CAS No.: 1052611-56-9
VCID: VC4044309
InChI: InChI=1S/C15H19Cl2NO3/c1-15(14(20)21-3)7-9(8-19)13(18(15)2)11-5-4-10(16)6-12(11)17/h4-6,9,13,19H,7-8H2,1-3H3
SMILES: CC1(CC(C(N1C)C2=C(C=C(C=C2)Cl)Cl)CO)C(=O)OC
Molecular Formula: C15H19Cl2NO3
Molecular Weight: 332.2 g/mol

Methyl 5-(2,4-dichlorophenyl)-4-(hydroxymethyl)-1,2-dimethyl-2-pyrrolidinecarboxylate

CAS No.: 1052611-56-9

Cat. No.: VC4044309

Molecular Formula: C15H19Cl2NO3

Molecular Weight: 332.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(2,4-dichlorophenyl)-4-(hydroxymethyl)-1,2-dimethyl-2-pyrrolidinecarboxylate - 1052611-56-9

Specification

CAS No. 1052611-56-9
Molecular Formula C15H19Cl2NO3
Molecular Weight 332.2 g/mol
IUPAC Name methyl 5-(2,4-dichlorophenyl)-4-(hydroxymethyl)-1,2-dimethylpyrrolidine-2-carboxylate
Standard InChI InChI=1S/C15H19Cl2NO3/c1-15(14(20)21-3)7-9(8-19)13(18(15)2)11-5-4-10(16)6-12(11)17/h4-6,9,13,19H,7-8H2,1-3H3
Standard InChI Key PGGNJUFXKPAEFZ-UHFFFAOYSA-N
SMILES CC1(CC(C(N1C)C2=C(C=C(C=C2)Cl)Cl)CO)C(=O)OC
Canonical SMILES CC1(CC(C(N1C)C2=C(C=C(C=C2)Cl)Cl)CO)C(=O)OC

Introduction

Chemical and Structural Properties

The compound’s structure features a pyrrolidine ring substituted at positions 1, 2, 4, and 5. Key functional groups include a 2,4-dichlorophenyl moiety at position 5, a hydroxymethyl group at position 4, and a methyl ester at position 2 . The stereochemistry and spatial arrangement of these groups influence its reactivity and interactions in synthetic pathways.

Molecular and Physical Characteristics

The molecular formula C15H19Cl2NO3\text{C}_{15}\text{H}_{19}\text{Cl}_2\text{NO}_3 corresponds to a molar mass of 332.22 g/mol . While explicit data on melting/boiling points and solubility are unavailable, analogous pyrrolidine derivatives suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane . The presence of electronegative chlorine atoms and the ester group likely enhances stability against hydrolysis under neutral conditions.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1052611-56-9
Molecular FormulaC15H19Cl2NO3\text{C}_{15}\text{H}_{19}\text{Cl}_2\text{NO}_3
Molecular Weight332.22 g/mol
SMILESCC1(CC(C(N1C)C2=C(C=C(C=C2)Cl)Cl)CO)C(=O)OC
Purity (Commercial)≥95%

Synthesis and Preparation

Industrial synthesis routes remain proprietary, but general strategies for analogous pyrrolidinecarboxylates involve multi-step sequences:

  • Ring Formation: Cyclization of γ-amino ketones or acids via intramolecular Mannich reactions.

  • Functionalization: Introduction of the 2,4-dichlorophenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling .

  • Esterification: Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide.

Reaction conditions (temperature, catalysts) are critical to achieving regioselectivity and avoiding side products like regioisomers or over-chlorinated byproducts. For instance, the hydroxymethyl group at position 4 may originate from a reduction step (e.g., NaBH₄ reduction of a ketone precursor) .

Applications in Pharmaceutical and Chemical Research

Intermediate in Drug Discovery

The compound’s dichlorophenyl and ester groups make it a candidate for synthesizing kinase inhibitors or antimicrobial agents. Chlorinated aromatic rings are prevalent in drugs like chloramphenicol and diclofenac, suggesting potential bioactivity . Its pyrrolidine core is also found in cognitive enhancers targeting dopamine receptors, though no direct studies confirm this application .

Material Science

The hydroxymethyl group offers a site for further functionalization, enabling the synthesis of polymers or dendrimers with tailored hydrophilicity . Such derivatives could be explored for drug delivery systems or catalytic frameworks.

SourceHazard ClassificationPrecautionary Measures
VulcanchemIrritantUse gloves, goggles, and ventilation
AKSci Non-hazardousStore in cool, dry place; avoid inhalation
Ambeed Not specifiedP260 (avoid breathing dust), P261 (ventilation)

Comparative Analysis with Structural Analogs

Comparing this compound to methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate (CAS: 1217733-33-9) reveals:

  • Enhanced Lipophilicity: The 2,4-dichloro substitution increases logP vs. mono-chloro analogs, impacting membrane permeability .

  • Synthetic Complexity: Additional chlorine introduces steric hindrance, complicating regioselective synthesis .

Future Research Directions

  • Mechanistic Studies: Elucidate metabolic pathways and enzyme interactions.

  • Crystallography: Resolve 3D structure to guide rational drug design.

  • Toxicology: Conduct in vitro assays to clarify irritant properties .

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